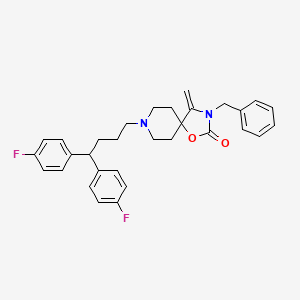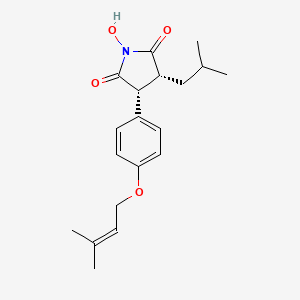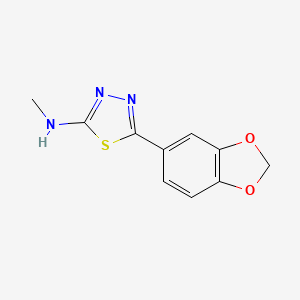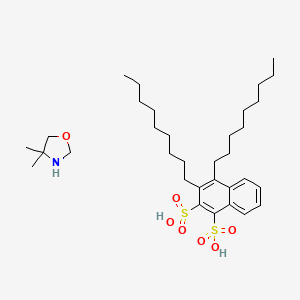
2-(1,1'-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pyrrole ring, which is further substituted with a methyl and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole typically involves the reaction of biphenyl derivatives with pyrrole under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl with a boronic acid derivative of pyrrole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl and pyrrole rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Cross-Coupling Reactions: The compound can be further functionalized through cross-coupling reactions, such as the Heck or Sonogashira coupling.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents such as dioxane or toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl ring can yield nitro derivatives, while oxidation can produce quinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The biphenyl and pyrrole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Phenylpyrrole: A compound with a phenyl group attached to a pyrrole ring.
Methylphenylpyrrole: A compound with a methyl and a phenyl group attached to a pyrrole ring.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole is unique due to the presence of both biphenyl and pyrrole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91306-93-3 |
|---|---|
Molekularformel |
C23H19N |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C23H19N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h2-17H,1H3 |
InChI-Schlüssel |
OJBUWUQRPLUPSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















